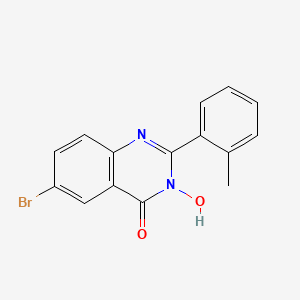
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Übersicht
Beschreibung
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound that belongs to the class of thiazinane derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a thiazinane ring, which is further substituted with three keto groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Wirkmechanismus
Target of Action
The primary target of 4-(2-Chlorobenzyl)-1λ~4~,4-thiazinane-1,3,5-trione is the DsbB protein . This protein plays a crucial role in the formation of disulfide bonds in the periplasmic space of bacteria, which is essential for the correct folding and stability of many proteins .
Mode of Action
The compound interacts with its target by inhibiting the function of the DsbB protein . This disruption impairs DsbA-mediated disulfide bond formation, which incapacitates diverse β-lactamases and destabilizes mobile colistin resistance enzymes .
Biochemical Pathways
The affected pathway is the disulfide bond formation pathway in the periplasmic space of bacteria . Disruption of this pathway compromises the integrity of the bacterial cell envelope, affecting the function of several classes of resistance determinants .
Result of Action
The result of the compound’s action is the disruption of cell envelope protein homeostasis in bacteria . This leads to the incapacitation of diverse β-lactamases and destabilization of mobile colistin resistance enzymes , thereby breaking antimicrobial resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2-chlorobenzyl chloride with thiazinane-1,3,5-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted thiazinane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one: A compound with a similar chlorobenzyl group but different core structure.
4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another compound with a chlorobenzyl group and additional functional groups.
Uniqueness
4-(2-Chlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure and the presence of three keto groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-9-4-2-1-3-8(9)5-13-10(14)6-17(16)7-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAKKRSIEOYCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183100 | |
| Record name | 3,5-Thiomorpholinedione, 4-[(2-chlorophenyl)methyl]-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-65-0 | |
| Record name | 3,5-Thiomorpholinedione, 4-[(2-chlorophenyl)methyl]-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Thiomorpholinedione, 4-[(2-chlorophenyl)methyl]-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Dimethylamino)-2-[4-(trifluoromethoxy)anilino]nicotinonitrile](/img/structure/B3035898.png)
![2-[(2E)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B3035899.png)
![5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B3035903.png)
![3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3035905.png)



![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)





![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035919.png)
